1-(2-fluorophenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine
Description
1-(2-fluorophenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine is a compound of interest in various fields of scientific research It is characterized by the presence of a fluorophenyl group and a nitrothiophenyl group attached to a piperazine ring
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c16-13-3-1-2-4-14(13)18-9-7-17(8-10-18)11-12-5-6-15(22-12)19(20)21/h1-6H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHQALYUAIEKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine typically involves the reaction of 1-(2-fluorophenyl)piperazine with 5-nitrothiophene-2-carbaldehyde. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Major Products Formed
Oxidation: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
1-(2-fluorophenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurological activity through its interaction with these targets .
Comparison with Similar Compounds
Similar Compounds
1-(2-fluorophenyl)piperazine: An intermediate in the synthesis of neurologically active compounds.
1-(2-fluorophenyl)-3-(2-methyl-5-nitrophenyl)urea: Another compound with potential biological activity.
Uniqueness
1-(2-fluorophenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine is unique due to the presence of both a fluorophenyl group and a nitrothiophenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research in medicinal chemistry and related fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
